10-Bromo Oxcarbazepine is synthesized from Oxcarbazepine, which is derived from Carbamazepine. It is categorized as a brominated heterocyclic compound and falls within the class of dibenzoazepines. Its structure includes a bromine atom at the 10-position of the dibenzoazepine core, which significantly influences its chemical properties and biological activity.
The synthesis of 10-Bromo Oxcarbazepine typically involves several steps, often starting from readily available precursors. A common synthetic route includes:
For example, one method details the use of sulfuric acid for hydrolysis reactions to convert intermediates into Oxcarbazepine derivatives effectively .
The molecular formula of 10-Bromo Oxcarbazepine is , with a molecular weight of approximately 312.17 g/mol. The structure features:
The compound exhibits specific stereochemistry due to its chiral centers, influencing its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
10-Bromo Oxcarbazepine participates in various chemical reactions typical for halogenated organic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or develop new derivatives .
These mechanisms make it a candidate for further research in treating epilepsy and mood disorders .
The physical properties of 10-Bromo Oxcarbazepine include:
Chemical properties include stability under normal conditions but susceptibility to hydrolysis under acidic or basic conditions .
10-Bromo Oxcarbazepine has several applications in pharmaceutical research:
Its unique properties make it valuable in both research settings and potential therapeutic applications .
10-Bromo Oxcarbazepine (CAS 113952-20-8) is a brominated derivative of the antiepileptic drug Oxcarbazepine. Its molecular formula is C₁₅H₁₁BrN₂O₂, with a molecular weight of 331.16 g/mol. The compound adopts a dibenzazepine core structure, where a bromine atom is substituted at the C10 position. The IUPAC name is 10-bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, reflecting the bromo substitution, ketone group at C11, and carboxamide at C5 [1] [5].
Key spectral identifiers include:
C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br PMENNHUFHRUBMF-UHFFFAOYSA-N [1] [5].These notations confirm the presence of the bromine atom attached to the azepine ring and the conjugated carbonyl system. Table 1: Physicochemical Properties of 10-Bromo Oxcarbazepine
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁BrN₂O₂ |
| Molecular Weight | 331.16 g/mol |
| Appearance | Light Yellow to Yellow Solid |
| Melting Point | >90°C (decomposition) |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 462.7 ± 55.0°C (760 mmHg) |
| Storage Conditions | -20°C |
Structurally, 10-Bromo Oxcarbazepine differs from Oxcarbazepine (C₁₅H₁₂N₂O₂) through bromine substitution at C10, replacing a hydrogen atom. This modification increases molecular weight by 79.9 g/mol (from Oxcarbazepine’s 252.27 g/mol) and alters electronic distribution. The bromine atom’s electronegativity enhances the electrophilicity of adjacent sites, particularly the C11 ketone [1] [6].
Compared to Carbamazepine (lacking the C11 ketone), 10-Bromo Oxcarbazepine retains the dibenzazepine scaffold but incorporates both the oxo group and bromine. This dual modification reduces metabolic epoxidation—a key advantage over Carbamazepine—while introducing a halogen handle for synthetic applications [3] [6].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: